Cas no 2172181-39-2 (6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid)

6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid is a versatile heterocyclic compound featuring both a formyl-substituted thiophene and a piperidine-3-carboxylic acid moiety. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of reactive aldehyde and carboxylic acid groups allows for selective derivatization, enabling the construction of complex molecular frameworks. Its well-defined stereochemistry and high purity ensure reproducibility in synthetic applications. The compound’s stability under standard conditions further enhances its utility in multi-step reactions. Researchers value this intermediate for its role in designing biologically active molecules, including potential enzyme inhibitors and receptor modulators.
6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid structure
2172181-39-2 structure
Product Name:6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid
CAS No:2172181-39-2
MF:C11H13NO3S
MW:239.290821790695
CID:6618653
PubChem ID:165551400
Update Time:2025-06-30

6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1477424
    • 2172181-39-2
    • 6-(5-formylthiophen-2-yl)piperidine-3-carboxylic acid
    • 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid
    • Inchi: 1S/C11H13NO3S/c13-6-8-2-4-10(16-8)9-3-1-7(5-12-9)11(14)15/h2,4,6-7,9,12H,1,3,5H2,(H,14,15)
    • InChI Key: NLBVHRZWFIFPSC-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1CCC(C(=O)O)CN1

Computed Properties

  • Exact Mass: 239.06161445g/mol
  • Monoisotopic Mass: 239.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 94.6Ų

6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid Pricemore >>

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6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid Related Literature

Additional information on 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid

Introduction to 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid (CAS No. 2172181-39-2)

6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid (CAS No. 2172181-39-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The molecule consists of a piperidine ring attached to a formylthiophene moiety, which imparts specific biological activities and pharmacological properties.

The chemical structure of 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid is defined by its molecular formula, C14H15NO3S, and its molecular weight of 285.34 g/mol. The presence of the formyl group and the thiophene ring contributes to its reactivity and functional versatility, making it an attractive candidate for drug development.

In recent studies, 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid has been investigated for its potential as a lead compound in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry highlights its ability to modulate specific receptors and enzymes involved in neuronal function and protection. The compound has demonstrated neuroprotective effects in vitro and in animal models, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Beyond neurodegenerative diseases, 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid has also shown promise in the field of oncology. Studies have indicated that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of novel anticancer drugs.

The synthesis of 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 5-formylthiophene with piperidine followed by carboxylation. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the process, reducing reaction times and improving overall efficiency.

In terms of pharmacokinetics, preliminary studies have shown that 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability is relatively high, and it shows good stability in biological systems. These characteristics are crucial for its potential use as an oral or injectable therapeutic agent.

To further explore the therapeutic potential of 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials are designed to assess various parameters such as dose response, side effects, and long-term outcomes. Preliminary results from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

In conclusion, 6-(5-Formylthiophen-2-yl)piperidine-3-carboxylic acid (CAS No. 2172181-39-2) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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